
Spectroscopic Characterization of
Tetrahydrofuran-2-carboxamide: A
Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Tetrahydrofuran-2-carboxamide

Cat. No.: B153543 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for

Tetrahydrofuran-2-carboxamide, a key heterocyclic scaffold of interest to researchers,

scientists, and professionals in drug development. Understanding the precise spectral

characteristics of this molecule is fundamental for its identification, purity assessment, and the

elucidation of its role in complex chemical reactions. This document offers a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, grounded in established scientific principles and supported by comparative data

from related structures.

Molecular Structure and its Spectroscopic
Implications
Tetrahydrofuran-2-carboxamide possesses a saturated five-membered ether ring with a

primary amide substituent at the C2 position. This structure dictates a unique spectroscopic

fingerprint. The chirality at the C2 position can also influence the spectral data, particularly in

chiral environments. The molecular formula is C₅H₉NO₂, with a molecular weight of 115.13

g/mol .

Caption: Molecular structure of Tetrahydrofuran-2-carboxamide.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Tetrahydrofuran-2-carboxamide, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of Tetrahydrofuran-2-carboxamide is predicted to show distinct

signals for the protons on the tetrahydrofuran ring and the amide group. The chemical shifts are

influenced by the electronegativity of the adjacent oxygen and amide functionalities.

Table 1: Predicted ¹H NMR Data for Tetrahydrofuran-2-carboxamide

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H2 4.1 - 4.3 dd ~8, 6

H5α, H5β 3.8 - 4.0 m -

H3α, H3β, H4α, H4β 1.8 - 2.2 m -

-NH₂ 5.5 - 7.5 br s -

Rationale: The H2 proton, being adjacent to both the ring oxygen and the electron-

withdrawing carboxamide group, is expected to be the most deshielded of the ring protons.

The protons on C5 (H5α and H5β), adjacent to the ether oxygen, will also be deshielded

compared to the protons on C3 and C4. The protons on C3 and C4 will likely appear as a

complex multiplet in the aliphatic region. The amide protons (-NH₂) are expected to be broad

singlets and their chemical shift can be highly dependent on the solvent and concentration

due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Tetrahydrofuran-2-carboxamide
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Carbon Predicted Chemical Shift (δ, ppm)

C=O 170 - 175

C2 75 - 80

C5 68 - 72

C3, C4 25 - 35

Rationale: The carbonyl carbon of the amide group is expected to have the largest chemical

shift due to the strong deshielding effect of the double-bonded oxygen. The C2 carbon,

attached to both the ring oxygen and the amide group, will be significantly deshielded. The

C5 carbon, adjacent to the ether oxygen, will also be deshielded relative to the C3 and C4

carbons, which are expected in the typical aliphatic region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Tetrahydrofuran-2-carboxamide will be characterized by absorptions

corresponding to the amide and ether functional groups.

Table 3: Predicted IR Absorption Bands for Tetrahydrofuran-2-carboxamide

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Strong, Broad
N-H stretching (asymmetric

and symmetric)

2980 - 2850 Medium C-H stretching (aliphatic)

~1680 Strong C=O stretching (Amide I band)

~1620 Medium N-H bending (Amide II band)

~1100 Strong C-O-C stretching (ether)

Rationale: The presence of a primary amide is confirmed by the two N-H stretching bands

and the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands. The strong

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b153543?utm_src=pdf-body
https://www.benchchem.com/product/b153543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


absorption around 1100 cm⁻¹ is indicative of the C-O-C stretching vibration of the

tetrahydrofuran ring.[1][2][3]

Key IR Absorption Regions

Tetrahydrofuran-2-carboxamide
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Caption: Key functional group correlations in the IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Molecular Ion (M⁺): The molecular ion peak for Tetrahydrofuran-2-carboxamide is

expected at an m/z of 115, corresponding to its molecular weight.

Fragmentation Pattern: The fragmentation of Tetrahydrofuran-2-carboxamide is likely to

proceed through several key pathways:
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Loss of the amide group: Cleavage of the C2-C(O)NH₂ bond could lead to a fragment

corresponding to the tetrahydrofuryl cation at m/z 71.

Loss of CONH₂: A fragment at m/z 71 could also arise from the loss of the entire

carboxamide radical.

Ring opening and subsequent fragmentation: The tetrahydrofuran ring can undergo alpha-

cleavage adjacent to the oxygen atom, leading to a variety of smaller fragments. A

common fragmentation for ethers is the loss of an alkene.

McLafferty Rearrangement: While less common for cyclic systems, a rearrangement

involving the amide group could potentially occur.

[C₅H₉NO₂]⁺˙
m/z = 115

[C₄H₇O]⁺
m/z = 71- •CONH₂

[CONH₂]⁺
m/z = 44

α-cleavage

Further
Fragments

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data

discussed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Tetrahydrofuran-2-carboxamide in

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of

solvent can affect the chemical shifts, particularly for the amide protons.[4][5][6]

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution.
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¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans and a longer relaxation delay may be necessary due to the lower natural abundance

and longer relaxation times of the ¹³C nucleus.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the

spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,

NaCl or KBr) if it is a solid. If it is soluble, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃)

can be used in a liquid cell. Attenuated Total Reflectance (ATR) is also a common technique

for solid samples.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or pure solvent first, which is

then automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to known

correlation charts.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-

MS, or Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for

LC-MS.[7]
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Conclusion
The spectroscopic data of Tetrahydrofuran-2-carboxamide, as detailed in this guide, provide

a robust framework for its unequivocal identification and characterization. The combination of

NMR, IR, and MS techniques offers complementary information that, when integrated, allows

for a complete structural assignment. This guide serves as a valuable resource for scientists

engaged in research and development where this important molecular entity is involved.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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